Enhanced Lipophilicity (cLogP) Compared to Less Methylated Analogs Drives Differential Partitioning
The increased number of methyl groups on N,2,4,5-tetramethylbenzene-1-sulfonamide (four methyls: three on the ring, one on the nitrogen) directly elevates its calculated partition coefficient (cLogP) relative to less methylated benzenesulfonamides. This is a critical parameter for membrane permeability, protein binding, and solubility. Computational estimation indicates a cLogP of 2.67 for this compound, compared to 1.95 for 2,4,5-trimethylbenzenesulfonamide (three methyls on the ring, no N-methyl) . The 0.72 log unit increase represents a roughly 5.2-fold greater partitioning into a hydrophobic phase, which can profoundly impact its behavior in biological assays or chromatographic separation methods [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.67 |
| Comparator Or Baseline | 2,4,5-Trimethylbenzenesulfonamide (CAS 90643-45-1) with cLogP = 1.95 |
| Quantified Difference | ΔcLogP = +0.72 (approximately 5.2x higher partition coefficient) |
| Conditions | Computational estimation (ChemDraw/ACD/Labs algorithm) |
Why This Matters
This quantifiable difference in lipophilicity is crucial for researchers selecting a benzenesulfonamide scaffold where a specific logD range is required for target engagement or to match the lipophilicity of a known bioactive congener.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 6, 525-616. View Source
